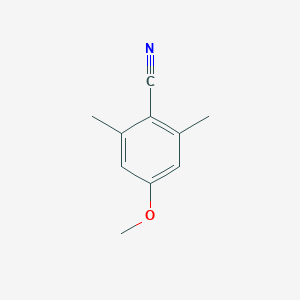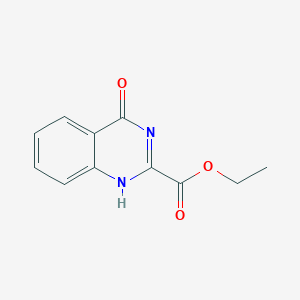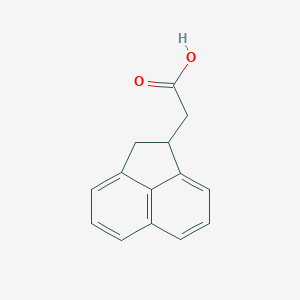
1-Acenaphtheneacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acenaphtheneacetic acid (1-AAA) is a synthetic organic compound that belongs to the family of acenaphthene derivatives. It has been widely used in scientific research due to its unique chemical and biological properties.
Mecanismo De Acción
The mechanism of action of 1-Acenaphtheneacetic acid is not fully understood. However, it is believed to act as a modulator of various cellular signaling pathways, including the Wnt/β-catenin pathway, which plays a critical role in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant activities. It has also been reported to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-Acenaphtheneacetic acid in lab experiments is its high purity and stability, which ensures reproducibility of results. However, its limited solubility in water and other common solvents can pose challenges in some experiments.
Direcciones Futuras
There are several potential future directions for research on 1-Acenaphtheneacetic acid. These include:
1. Development of new synthetic methods for this compound and its derivatives.
2. Investigation of the molecular mechanisms underlying the anti-inflammatory and anti-tumor activities of this compound.
3. Evaluation of the pharmacokinetics and pharmacodynamics of this compound in animal models and human clinical trials.
4. Identification of new therapeutic targets for this compound in various diseases.
In conclusion, this compound is a versatile compound with diverse applications in scientific research. Its unique chemical and biological properties make it a valuable tool for investigating various cellular processes and developing new drugs. Further research on this compound and its derivatives is warranted to fully understand their potential therapeutic applications.
Aplicaciones Científicas De Investigación
1-Acenaphtheneacetic acid has been extensively used in scientific research as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It has also been studied for its potential therapeutic applications in the treatment of cancer, inflammation, and other diseases.
Propiedades
| 7508-18-1 | |
Fórmula molecular |
C14H12O2 |
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
2-(1,2-dihydroacenaphthylen-1-yl)acetic acid |
InChI |
InChI=1S/C14H12O2/c15-13(16)8-11-7-10-5-1-3-9-4-2-6-12(11)14(9)10/h1-6,11H,7-8H2,(H,15,16) |
Clave InChI |
SPKBPOIDADRUPI-UHFFFAOYSA-N |
SMILES |
C1C(C2=CC=CC3=C2C1=CC=C3)CC(=O)O |
SMILES canónico |
C1C(C2=CC=CC3=C2C1=CC=C3)CC(=O)O |
| 7508-18-1 | |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione](/img/structure/B188735.png)

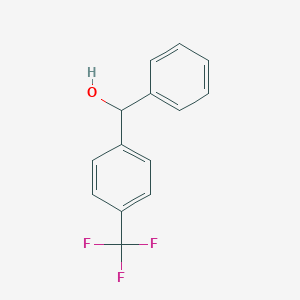
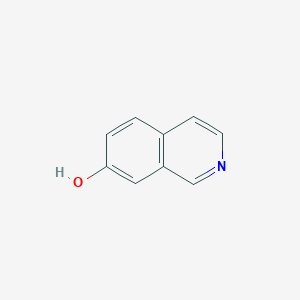
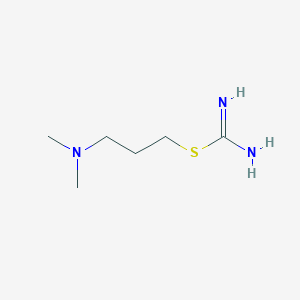

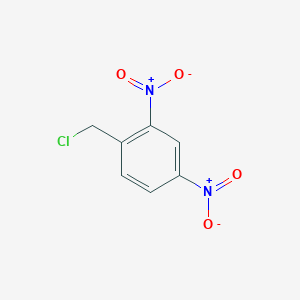

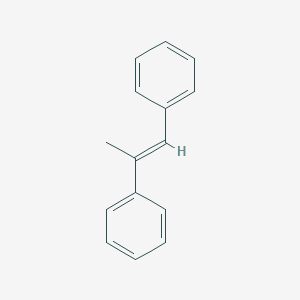

![6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B188752.png)
